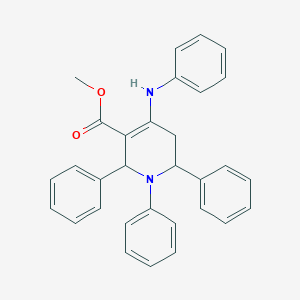![molecular formula C6N6O4 B11044126 4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11044126.png)
4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene: (phew, that’s a mouthful!) is an organic molecule with a captivating structure. Let’s break it down:
- It consists of a seven-membered ring containing four oxygen atoms (tetraoxa) and six nitrogen atoms (hexaazatetracyclo).
- The compound is almost planar, with minimal deviation from the least-squares plane through its atoms .
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, one approach involves reacting a diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivative with a strong acid and a nitrate source. The exothermic reaction occurs at temperatures above ambient conditions .
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited research on this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are plausible.
Substitution: Substituent groups can be introduced.
Other Reactions: Further exploration is needed to uncover additional reactions.
Common Reagents and Conditions:: Specific reagents and conditions are not well-documented. Researchers would need to investigate suitable catalysts and reaction parameters.
Major Products:: The major products formed during reactions with this compound depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry::
Supramolecular Chemistry: Due to its layered structure, this compound could find applications in supramolecular assemblies.
Catalysis: Investigate its potential as a catalyst or ligand.
Biological Imaging: Explore its use as a fluorescent probe.
Drug Design: Investigate its pharmacological properties.
Materials Science: Assess its role in designing functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an open question. Researchers should explore its interactions with biological targets and signaling pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
- 3,9-dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9 : A compound with similar oxygen-rich features.
- Other Hexaenes : Investigate hexaenes with varying heteroatoms.
Properties
Molecular Formula |
C6N6O4 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene |
InChI |
InChI=1S/C6N6O4/c7-1-2(8-14-7)4-6(12-16-10-4)13-5-3(1)9-15-11-5 |
InChI Key |
MTCMBIZCGGETCW-UHFFFAOYSA-N |
Canonical SMILES |
C12=NON=C1C3=NON=C3OC4=NON=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044053.png)

![Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11044065.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11044068.png)

![14-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11044071.png)


methyl cyanide](/img/structure/B11044099.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11044107.png)
![ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate](/img/structure/B11044111.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
![2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-(1H-imidazol-1-yl)ethanone](/img/structure/B11044118.png)
